molecular formula C14H14N2O2 B2525333 N-[1-(3-Cyanophenyl)-2-methoxyethyl]but-2-ynamide CAS No. 2411304-35-1

N-[1-(3-Cyanophenyl)-2-methoxyethyl]but-2-ynamide

Cat. No.: B2525333
CAS No.: 2411304-35-1
M. Wt: 242.278
InChI Key: HDEPEWLAIZMNRT-UHFFFAOYSA-N
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Description

N-[1-(3-Cyanophenyl)-2-methoxyethyl]but-2-ynamide is a compound with the molecular formula C14H14N2O2 and a molecular weight of 242.278. This compound belongs to the class of ynamides, which are characterized by a triple bond directly connected to a nitrogen atom bearing an electron-withdrawing group . Ynamides are known for their unique reactivity and have become valuable building blocks in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of ynamide coupling reagents, which facilitate the formation of the ynamide bond without causing racemization .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions

N-[1-(3-Cyanophenyl)-2-methoxyethyl]but-2-ynamide undergoes various types of chemical reactions, including:

    Oxidation: The triple bond in ynamides can be oxidized to form keteniminium ions.

    Reduction: Reduction reactions can convert the triple bond into a double or single bond, depending on the reagents used.

    Substitution: Ynamides can undergo substitution reactions, where the triple bond is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids for protonation, reducing agents like hydrogen gas or metal hydrides, and oxidizing agents such as peroxides . Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield keteniminium ions, while reduction can produce alkenes or alkanes .

Scientific Research Applications

N-[1-(3-Cyanophenyl)-2-methoxyethyl]but-2-ynamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[1-(3-Cyanophenyl)-2-methoxyethyl]but-2-ynamide involves the formation of highly reactive intermediates, such as keteniminium ions, upon protonation . These intermediates can participate in various cationic cascade reactions, leading to the formation of complex molecular structures . The molecular targets and pathways involved in these reactions are often specific to the particular application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[1-(3-Cyanophenyl)-2-methoxyethyl]but-2-ynamide include other ynamides with different substituents on the nitrogen atom or the alkyne moiety . Examples include:

  • N-(3-Cyanophenyl)-2-methoxyacetamide
  • N-(3-Cyanophenyl)-2-furamide
  • N-(3-Cyanophenyl)-2-fluorobenzamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct reactivity and properties compared to other ynamides . This makes it particularly valuable in certain synthetic applications and research contexts .

Properties

IUPAC Name

N-[1-(3-cyanophenyl)-2-methoxyethyl]but-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c1-3-5-14(17)16-13(10-18-2)12-7-4-6-11(8-12)9-15/h4,6-8,13H,10H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDEPEWLAIZMNRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NC(COC)C1=CC=CC(=C1)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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